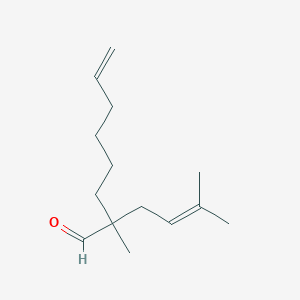![molecular formula C8H20N2O5 B14170528 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 116897-46-2](/img/structure/B14170528.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction[2][2].
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, simpler amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Employed in the formulation of pharmaceuticals and as a stabilizer for biological samples.
Industry: Used in the production of detergents, emulsifiers, and stabilizers.
Wirkmechanismus
The compound exerts its effects by stabilizing the pH of the solution in which it is used. It acts as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and other biochemical processes. The molecular targets include enzymes and other proteins that require a stable pH environment for optimal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Used as an emulsifier and pH adjuster in various applications.
Diethanolamine: Employed in the production of surfactants and as a corrosion inhibitor.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffering agent used in biochemical assays.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. This property makes it particularly valuable in biochemical and molecular biology applications where enzyme activity must be preserved .
Eigenschaften
CAS-Nummer |
116897-46-2 |
|---|---|
Molekularformel |
C8H20N2O5 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI-Schlüssel |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Verwandte CAS-Nummern |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
